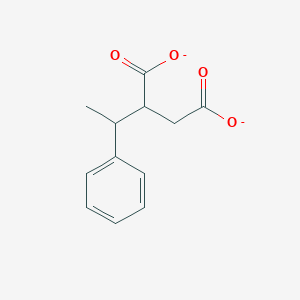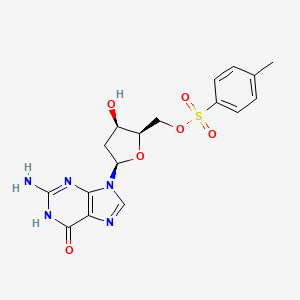
5-Iodoresorcinol-2',3',4'-tri-O-acetyl-beta-D-glucuronide Methyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Iodoresorcinol-2’,3’,4’-tri-O-acetyl-beta-D-glucuronide Methyl Ester: is a complex organic compound with the molecular formula C19H21IO11 and a molecular weight of 552.27 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and biochemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodoresorcinol-2’,3’,4’-tri-O-acetyl-beta-D-glucuronide Methyl Ester typically involves multiple steps, starting with the iodination of resorcinol. The iodinated resorcinol is then subjected to acetylation to introduce the acetyl groups at the 2’, 3’, and 4’ positions. The final step involves the glucuronidation and methyl esterification to yield the target compound .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory procedures with scale-up modifications to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to facilitate the reactions .
化学反应分析
Types of Reactions
5-Iodoresorcinol-2’,3’,4’-tri-O-acetyl-beta-D-glucuronide Methyl Ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, reduction could produce alcohols, and substitution could result in various substituted derivatives .
科学研究应用
5-Iodoresorcinol-2’,3’,4’-tri-O-acetyl-beta-D-glucuronide Methyl Ester is used in a variety of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes
作用机制
The mechanism of action of 5-Iodoresorcinol-2’,3’,4’-tri-O-acetyl-beta-D-glucuronide Methyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include signal transduction and metabolic processes .
相似化合物的比较
Similar Compounds
5-Iodoresorcinol: Lacks the glucuronide and methyl ester groups, making it less complex.
2’,3’,4’-Tri-O-acetyl-beta-D-glucuronide Methyl Ester: Lacks the iodoresorcinol moiety, affecting its reactivity and applications.
Uniqueness
5-Iodoresorcinol-2’,3’,4’-tri-O-acetyl-beta-D-glucuronide Methyl Ester is unique due to its combination of iodoresorcinol and glucuronide methyl ester functionalities. This combination enhances its reactivity and broadens its range of applications in scientific research .
属性
IUPAC Name |
methyl (3R,4R,5R,6R)-3,4,5-triacetyloxy-6-(3-hydroxy-5-iodophenoxy)oxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21IO11/c1-8(21)27-14-15(28-9(2)22)17(29-10(3)23)19(31-16(14)18(25)26-4)30-13-6-11(20)5-12(24)7-13/h5-7,14-17,19,24H,1-4H3/t14-,15-,16?,17-,19+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASKASZRFUXVAA-YPGBAFRHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC(=CC(=C2)O)I)C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]([C@H](OC([C@@H]1OC(=O)C)C(=O)OC)OC2=CC(=CC(=C2)O)I)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21IO11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










